Penmacric acid

説明

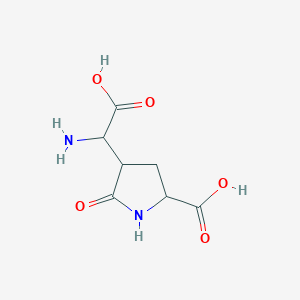

Structure

2D Structure

3D Structure

特性

CAS番号 |

55297-13-7 |

|---|---|

分子式 |

C7H10N2O5 |

分子量 |

202.16 g/mol |

IUPAC名 |

4-[amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10N2O5/c8-4(7(13)14)2-1-3(6(11)12)9-5(2)10/h2-4H,1,8H2,(H,9,10)(H,11,12)(H,13,14) |

InChIキー |

QEFCFJFZZLNSPP-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)NC1C(=O)O)C(C(=O)O)N |

正規SMILES |

C1C(C(=O)NC1C(=O)O)C(C(=O)O)N |

同義語 |

penmacric acid |

製品の起源 |

United States |

Natural Abundance and Biogeochemical Pathways of Penmacric Acid

Isolation from Biological Sources

Penmacric acid is a proline derivative with the molecular formula C7H10N2O5 and a molecular weight of 202.16 g/mol . wikipedia.orgfishersci.pt

Identification in Pentaclethra macrophylla Seeds

This compound (compound 1) was first isolated from the raw seeds of Pentaclethra macrophylla Benth, commonly known as the African oil bean tree. dsmz.descirp.org This isolation was initially reported by Belgian researchers. dsmz.de The seeds of P. macrophylla are also known to contain other amino acids such as proline and pipecolic acids. dsmz.de The African oil bean tree is a multipurpose tree with potential for agroforestry in tropical regions, and its raw seeds are a source of edible protein, amino acids, and essential fatty acids. scirp.org this compound has been explicitly identified as a constituent of the seeds of this plant, which is sometimes referred to as a "famine feed". wikipedia.orgontosight.ai

Other Reported Natural Occurrences and Distributions

While Pentaclethra macrophylla seeds represent the primary well-documented natural source for this compound, current comprehensive literature does not widely report its widespread distribution in other plant species. Its identification as a constituent of P. macrophylla is consistently highlighted in available databases and research findings. wikipedia.orgontosight.ai Although some general statements about the discovery of amino acids in various plants exist, specific, confirmed other natural occurrences for this compound are not prominently detailed in the provided search results. researchgate.net

Biosynthetic Investigations of this compound

The understanding of this compound's natural biosynthesis within biological systems, particularly in Pentaclethra macrophylla, is limited. Much of the detailed research available pertains to its chemical synthesis in laboratory settings rather than its biological origin.

Proposed Biosynthetic Routes and Precursors

Despite extensive chemical studies on this compound, its biological origin or natural biosynthetic pathway remains largely unknown. tsijournals.com In laboratory settings, this compound has been synthesized stereoselectively through multi-step sequences. For instance, one approach involved an 11-step sequence starting from N-triisopropylsilylpyrrole, including key steps like pyrrole (B145914) addition to a chiral nitrone and subsequent reductive hydrogenation and oxidation to form the pyroglutamic acid core. Another synthetic route achieved the total synthesis of this compound and its stereoisomers via an intermolecular radical addition reaction of a 4-pyrrolidyl radical derived from trans-4-hydroxy-L-proline. researchgate.netnih.gov Pyroglutamic acid itself is a derivative of L-proline. nih.gov While proline and pipecolic acids are present in P. macrophylla seeds alongside this compound dsmz.de, and this compound is described as a proline derivative wikipedia.org, the specific enzymatic conversions or precursor relationships in the plant's natural metabolic pathways leading to this compound have not been elucidated in the provided research.

Advanced Structural Elucidation and Stereochemical Analysis of Penmacric Acid

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are indispensable for confirming the regiochemistry, structural integrity, and stereochemical configurations of Penmacric acid and its derivatives. These methods also play a crucial role in verifying the stereochemical outcomes during synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural and stereochemical determination of organic molecules, including this compound. It provides detailed insights into the connectivity, spatial arrangement, and conformational preferences of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically Proton (1H) and Carbon-13 (13C) NMR, are fundamental for the initial structural characterization of this compound. These techniques provide information on the number and types of protons and carbons, their chemical environments, and their direct connectivity. While specific, detailed 1H and 13C NMR signal assignments for this compound were not explicitly detailed in the provided search results, the general application of these techniques for complete and unambiguous assignments of complex organic acids is well-established. rsc.orgmdpi.comunesp.br For instance, 13C NMR spectra for this compound are available through databases like PubChem, and 1H NMR spectra are also recorded. nih.govcontaminantdb.ca

Two-dimensional (2D) NMR techniques are employed to overcome ambiguities in 1D spectra, particularly for resolving overlapping signals and establishing long-range correlations crucial for stereochemical assignments. researchgate.net

Correlation Spectroscopy (COSY): COSY is a homonuclear 2D NMR experiment that identifies scalar (J-coupled) interactions between protons. It is highly effective for determining proton-proton connectivity within a molecule, allowing for the tracing of spin systems and establishing vicinal relationships. creative-biostructure.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR technique that correlates proton (1H) chemical shifts with their directly bonded heteronuclei, typically Carbon-13 (13C). This experiment is invaluable for identifying CH, CH2, and CH3 groups and confirming one-bond C-H connectivities, which are essential for assigning proton and carbon signals to specific positions in the molecular skeleton. creative-biostructure.comsdsu.eduhmdb.ca

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a homonuclear 2D NMR experiment designed to detect through-space interactions between protons that are spatially close (within approximately 5 Å), regardless of their covalent connectivity. creative-biostructure.com This makes NOESY crucial for determining the three-dimensional (3D) molecular structure and for elucidating stereochemical configurations by revealing proximity relationships between non-bonded atoms. creative-biostructure.comresearchgate.netfrontiersin.org For instance, NOESY studies have been instrumental in assigning the stereochemical configurations of related pyroglutamic acid derivatives. researchgate.net

The information derived from these 2D NMR techniques is summarized in the table below:

| 2D NMR Technique | Type of Correlation | Information Derived for Structural Elucidation |

| COSY | 1H-1H (J-coupled) | Proton-proton connectivity, spin systems, vicinal relationships. creative-biostructure.comsdsu.edu |

| HSQC | 1H-13C (one-bond) | Direct C-H connectivities, identification of CH, CH2, CH3 groups. creative-biostructure.comsdsu.eduhmdb.ca |

| NOESY | 1H-1H (through-space) | Spatial proximity of protons, 3D molecular structure, stereochemical configurations. creative-biostructure.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a vital analytical technique for the molecular characterization of this compound. It is primarily used for determining the molecular formula and molecular weight of compounds. scribd.com

High-Resolution Mass Spectrometry (HRMS) is particularly important for this compound, as it provides accurate mass determination. This precision is critical for distinguishing between isobaric structures (compounds with the same nominal mass but different exact masses) and confirming the elemental composition. nih.gov HRMS data, such as accurate mass measurements for protonated molecular ions (e.g., [M+H]+), are routinely obtained to support the proposed structures of natural products and their synthetic analogues. psu.edu PubChem also provides mass spectrometry data for this compound, including GC-MS information. nih.gov

The key molecular characteristics of this compound determined by mass spectrometry are presented below:

| Property | Value | Source |

| Molecular Formula | C7H10N2O5 | nih.govthegoodscentscompany.com |

| Molecular Weight | 202.16 g/mol | nih.govthegoodscentscompany.com |

| Exact Mass (Computed) | 202.05897142 Da | nih.gov |

Chiroptical Spectroscopy for Absolute Configuration

Chiroptical spectroscopy encompasses a range of techniques that are powerful tools for the determination of the absolute configuration (AC) of chiral molecules like this compound. researchgate.netnih.gov These non-destructive methods investigate different aspects of optical activity and are often used in conjunction with quantum chemistry calculations to provide robust configurational assignments. frontiersin.orgresearchgate.netnih.gov

Key chiroptical spectroscopic methods include:

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): These techniques measure the rotation of plane-polarized light by a chiral substance. OR measures the rotation at a single wavelength, while ORD measures it across a range of wavelengths, providing a dispersion curve that can be diagnostic of absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting Cotton effects (bands of positive or negative ellipticity) are highly sensitive to the three-dimensional arrangement of chromophores and are widely used for absolute configuration determination, especially when combined with time-dependent density functional theory (TD-DFT) calculations. researchgate.netnih.gov For chiral carboxylic acids, the use of suitably designed biphenyl (B1667301) chiroptical probes can enhance the diagnostic ECD signals, facilitating absolute configuration assignment. mdpi.com

Vibrational Circular Dichroism (VCD) and Vibrational Raman Optical Activity (VROA): These techniques extend circular dichroism into the infrared and Raman regions, respectively, providing vibrational optical activity spectra. They offer detailed information about molecular conformation and absolute configuration, particularly useful for flexible molecules and direct analysis in solution. researchgate.netnih.gov

The application of these chiroptical methods, often supported by computational approaches, is crucial for unambiguously establishing the absolute configuration of this compound, which possesses a significant quaternary stereocenter. frontiersin.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. inl.govbiorxiv.orgnih.gov This phenomenon arises from the asymmetric three-dimensional structures of chiral compounds, leading to elliptically polarized transmitted light at specific absorption wavelengths. inl.gov CD spectra provide valuable information about molecular structures, particularly the secondary and tertiary conformations of biomacromolecules, and are instrumental in identifying optical isomers and determining absolute configurations. inl.govnih.gov

For this compound, CD spectroscopy played a crucial role in establishing its configuration. amazon.com By analyzing the CD signals, which originate from electronic transitions influenced by the molecule's chiral environment, researchers can gain detailed insights into its stereochemistry. inl.gov While specific CD spectral data (e.g., ellipticity values at particular wavelengths, observation of Cotton effects) for this compound are not detailed in the provided literature, such data would typically be analyzed to confirm its chirality and assign its absolute configuration by comparison with known standards or theoretical calculations.

Table 1: Illustrative Circular Dichroism (CD) Data for Chiral Compounds

| Wavelength (nm) | Molar Ellipticity ([θ] deg·cm²·dmol⁻¹) | Interpretation |

| [Specific λ₁] | [Value θ₁] | [e.g., Positive Cotton effect, indicating specific chirality] |

| [Specific λ₂] | [Value θ₂] | [e.g., Negative Cotton effect, indicating specific chirality] |

| [Specific λ₃] | [Value θ₃] | [e.g., Baseline or weak signal] |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a technique that measures the variation in the optical rotation of a substance as a function of the wavelength of light. nih.govmdpi.comuu.nl This dependence of specific rotation on wavelength is a characteristic property of optically active compounds. mdpi.com ORD is particularly useful in organic chemistry for determining the structure of organic compounds, especially for relative and absolute configurational assignments. mdpi.comnist.gov

The absolute configuration of this compound was established through a comparative study that included the results obtained from ORD. amazon.com ORD curves, which plot specific rotation against wavelength, can exhibit "plain" or "anomalous" dispersion. Anomalous dispersion, characterized by Cotton effects (peaks and troughs near absorption bands), is particularly informative for stereochemical assignments. nist.govslideshare.net Although detailed ORD curves or specific rotation values for this compound were not provided in the search results, the technique's application indicates its contribution to confirming the compound's absolute stereochemistry.

Table 2: Illustrative Optical Rotatory Dispersion (ORD) Data for Chiral Compounds

| Wavelength (nm) | Specific Rotation ([α] deg·dm⁻¹·(g/mL)⁻¹) | Interpretation |

| [Specific λ₁] | [Value α₁] | [e.g., Positive rotation, increasing with decreasing wavelength] |

| [Specific λ₂] | [Value α₂] | [e.g., Peak in anomalous dispersion (Cotton effect)] |

| [Specific λ₃] | [Value α₃] | [e.g., Trough in anomalous dispersion (Cotton effect)] |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a fundamental experimental science for determining the atomic and molecular structure of crystalline substances. wikipedia.org By analyzing the diffraction patterns produced when X-rays interact with a crystal, crystallographers can generate a three-dimensional map of electron density, revealing the precise positions of atoms, their chemical bonds, and any crystallographic disorder. wikipedia.org This technique is particularly critical for resolving ambiguous stereochemistry and directly establishing the absolute configuration of compounds in their solid state. wikipedia.orgpreprints.org

For this compound, X-ray diffraction was an integral part of the comparative study that definitively established its absolute configuration. amazon.com The structure of this compound has been elucidated in full detail as 3(R)-[1′(S)-aminocarboxymethyl]-2-pyrrolidone-5(S)-carboxylic acid. amazon.com X-ray crystallographic analysis provides direct, unambiguous evidence of the spatial arrangement of atoms, which is crucial for confirming the stereochemical assignments derived from other spectroscopic methods. While specific crystallographic parameters such as unit cell dimensions or space group are not explicitly detailed in the provided snippets, the application of X-ray crystallography confirms its pivotal role in validating the absolute configuration of this compound.

Table 3: Illustrative X-ray Crystallographic Data for Organic Compounds

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁] |

| Unit Cell Dimensions | a = [Value] Å |

| b = [Value] Å | |

| c = [Value] Å | |

| Angles | α = [Value] ° |

| β = [Value] ° | |

| γ = [Value] ° | |

| Volume | [Value] ų |

| Z (Molecules per cell) | [Value] |

| Flack Parameter | [Value] (for absolute configuration) |

Conformational Analysis in Solution and Solid States

Conformational analysis involves determining the preferred spatial arrangements of atoms within a molecule, which can vary depending on the physical state (solution or solid). nih.gov For this compound, its conformation in solution was determined using Nuclear Magnetic Resonance (NMR) spectroscopy and subsequently compared with its conformation in the solid state. amazon.com

Detailed NMR studies have indicated that the solution conformation of this compound, specifically a C5 envelope conformation, is remarkably similar to that observed in the solid state. researchgate.net In this conformation, the atoms C(3), C(2), N(1), and C(5) are co-planar, with a torsion angle of approximately ⫺3.3 degrees. researchgate.net The C-4 atom is positioned out of this plane, and the angle between the plane formed by C(3)–C(2)–N(1)–C(5) and the plane formed by C(3)–C(4)–C(5) is approximately 32.3 degrees. researchgate.net This close correlation between the solution and solid-state conformations suggests a relatively rigid or consistently preferred spatial arrangement for this compound. The combined application of NMR and X-ray crystallography is crucial for such comparative conformational studies, providing insights into molecular dynamics and preferred geometries in different environments. amazon.compreprints.orgresearchgate.net

Table 4: Conformational Parameters of this compound

| Parameter | Value (Approximate) | State (Determined By) |

| C(3)–C(2)–N(1)–C(5) Torsion Angle | -3.3° | Solid State (NMR, X-ray) researchgate.net |

| Angle between C(3)–C(2)–N(1)–C(5) plane and C(3)–C(4)–C(5) plane | 32.3° | Solid State (NMR, X-ray) researchgate.net |

| Solution Conformation | C5 envelope | Solution (NMR) researchgate.net |

| Solid State Conformation | C5 envelope | Solid State (X-ray) researchgate.net |

Synthetic Methodologies for Penmacric Acid and Its Stereoisomers

Total Synthesis Approaches to Penmacric Acid

Methodologies for Stereocontrol and Diastereoselective Synthesis

Enolate Chemistry in Stereoselective Alkylation Reactions

Enolate chemistry plays a crucial role in achieving stereoselective alkylation reactions for the synthesis of this compound and its analogues. Synthetic strategies often involve alkylation reactions utilizing α-halolactams or lactam enolates . These methods are notable for their high diastereoselectivity, enabling the efficient production of protected this compound and related compounds in substantial yields .

Stereochemical control in these reactions is primarily achieved through the careful manipulation of lactam enolates . The alkylation of enolates typically proceeds via an SN2 reaction with alkyl halides, where an α-hydrogen is replaced by an alkyl group, leading to the formation of a new carbon-carbon bond libretexts.org. To ensure complete enolate formation, strong bases such as lithium diisopropylamide (LDA) are frequently employed libretexts.org. Research has indicated that the stereochemical outcome in the reaction of lithium (Li) and titanium (Ti) enolates of pyroglutamate (B8496135) with imines is influenced by both chelation and steric factors researchgate.net. This approach has been successfully applied to the synthesis of protected this compound and its analogues researcher.life.

Chiral Nitrone Addition and Stereochemical Influence

The initial stereoselective synthesis of this compound was accomplished through an 11-step sequence, commencing from N-triisopropylsilylpyrrole researchgate.net. A pivotal step in this synthetic route involved the addition of the pyrrole (B145914) nucleus to a chiral nitrone researchgate.net. This key transformation facilitates the formation of the pyroglutamic acid moiety, subsequently achieved through reductive hydrogenation of the pyrrole and oxidation of the resulting pyrrolidine (B122466) to the corresponding pyrrolidinone researchgate.net.

Chiral nitrones are recognized as valuable synthetic intermediates, particularly for accessing hydroxylamines that can be further converted into diverse nitrogen-containing compounds, including amino acids academie-sciences.fr. Studies on the intermolecular addition of alkyl radicals to chiral glyoxylic nitrone have demonstrated a high degree of stereocontrol, offering a robust method for the asymmetric synthesis of α-amino acids rsc.org. Furthermore, regioselective additions of pyrroles to optically active nitrones under mild acidic conditions have been shown to yield chiral pyrrolic N-hydroxylamines with high diastereoselectivity rsc.org.

Formal Synthesis Routes to this compound

Formal synthesis routes offer efficient pathways to complex molecules by achieving key intermediates that have already been converted to the target compound in previous syntheses. An exceptionally concise formal synthesis of three epimers of this compound has been achieved starting from pyroglutamate, requiring only one or two steps researchgate.netacs.org.

The formal synthesis of this compound and its stereoisomer, epithis compound, has also been reported, initiating from trans-4-hydroxy-L-proline researchgate.net. A critical step in this route involves an Et3B-induced diastereoselective radical addition reaction, which effectively controls the stereoselectivity at the C3 stereogenic center researchgate.net.

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the precise reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing routes and designing novel synthetic strategies. Both experimental and computational approaches contribute significantly to this elucidation.

Experimental Strategies for Mechanism Resolution

Experimental strategies are indispensable for resolving ambiguities in reaction mechanisms, such as distinguishing between radical and ionic pathways. Isotopic labeling is a powerful technique in this regard; for instance, the use of 18O-labeled substrates can track oxygen atom transfer in radical intermediates . Similarly, kinetic isotope effects, such as 13C kinetic isotope effects, can provide critical data to differentiate between radical and carbocation pathways .

Nuclear Magnetic Resonance (NMR) spectroscopy is routinely employed to confirm the structural integrity and stereochemical configurations of synthesized this compound analogues . Furthermore, stopped-flow experiments offer valuable insights into reaction rates and provide strong evidence to support proposed mechanistic pathways nih.gov.

Computational Approaches to Reaction Mechanism Analysis

Computational chemistry provides a powerful complementary tool for analyzing reaction mechanisms in the synthesis of this compound. Density Functional Theory (DFT) calculations are frequently utilized to compare activation energies of different reaction pathways, with software like Gaussian 16 being employed for such simulations .

Computational methods are capable of establishing the relative energies of starting materials, transition states, and products on the potential energy surface of a reaction nih.gov. By examining the intrinsic reaction coordinate (IRC), researchers can gain further insight into the energetics and step-by-step transformations along the reaction path between stationary states nih.gov. Computational analysis allows for the partitioning of reaction paths into distinct phases—including contact, preparation, transition state, product adjustment, and separation—which describe the chemically relevant changes occurring within the reaction complex nih.gov. Quantum mechanical (QM) computations are a well-established method for probing chemical reaction mechanisms arxiv.org. Additionally, molecular modeling, including ab initio level calculations, can be applied to interpret stereochemical outcomes and elucidate competing reaction pathways mdpi.com. Computational elucidation of reaction mechanisms also involves studying the energy barriers for various stages of a reaction, such as Michael addition, oxygen atom migration (Nef-type rearrangement), and cyclization rsc.org.

Chemical Derivatization and Analogue Development of Penmacric Acid

Synthesis of Functionalized Pyrrolidinone Analogues

Penmacric acid serves as a valuable precursor for synthesizing various functionalized pyrrolidinones. Researchers have developed synthetic strategies that employ alkylation reactions involving α-halolactams or lactam enolates. psu.edunih.gov These methods have demonstrated high diastereoselectivity, enabling the production of protected this compound and its analogues with substantial yields. psu.edunih.gov

A key approach involves the use of bicyclic lactam templates, where alkylation reactions can proceed with high endo- or exo-diastereoselectivity. psu.edunih.gov Stereochemical correction can be achieved through enolate generation followed by a hindered phenol (B47542) quench, albeit with moderate efficiency. psu.edunih.gov This protocol has been successfully applied to the synthesis of protected this compound and its analogues. psu.edunih.gov

Preparation of Stereoisomers and Epimers of this compound

The synthesis of this compound stereoisomers and epimers is critical for understanding their structure-activity relationships. The total syntheses of this compound and its three stereoisomers have been accomplished through an intermolecular radical addition reaction involving the 4-pyrrolidyl radical derived from trans-4-hydroxy-L-proline. researchgate.netresearchgate.net Furthermore, 1′,3-diepi-penmacric acid was stereoselectively synthesized via double stereoinduction in a radical reaction. researchgate.netresearchgate.net

An extremely short formal synthesis of three epimers of this compound has also been achieved, starting from pyroglutamate (B8496135) in one or two steps. researchgate.net The stereochemical outcome in the reaction of lithium (Li) and titanium (Ti) enolates of pyroglutamate with imines has been found to depend on both chelation and steric factors. researchgate.net

Development of Conformationally Constrained Analogues

Functionalized pyrrolidinones, including this compound derivatives, are important as conformationally controlling peptidomimetics and pharmacologically active agents. psu.edu The design and synthesis of conformationally constrained analogues aim to restrict molecular flexibility, which can enhance binding affinity and selectivity for biological targets. acs.org

Pyrrolidinones derived from (S)-pyroglutamic acid, such as this compound and its analogues, are examples of such compounds. psu.eduacs.org These templates are architecturally well-defined and synthetically accessible, making them suitable for developing molecules with specific conformational preferences. psu.edu

Novel Synthetic Strategies for this compound Derivatives

The development of novel synthetic strategies is crucial for efficient and stereocontrolled access to this compound derivatives.

A notable study involved the synthesis of this compound analogues using a modified Corey–Link procedure. This method allowed for the production of these analogues with controlled stereochemistry, which is vital for their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy was utilized to confirm the structural integrity and stereochemical configurations of the synthesized compounds.

While specific details on the Knoevenagel-Michael-Hydrolysis-Lactamization-Decarboxylation sequence for this compound were not extensively detailed in the provided search results, multicomponent reactions are generally employed for the synthesis of complex heterocyclic structures like pyrrolidinones. For instance, ultrasound-promoted one-pot multicomponent synthesis has been reported for substituted 3-pyrrolin-2-ones using citric acid as a green additive. rsc.org The broader context of multicomponent coupling strategies has been explored for synthesizing components of antibiotics, which often feature pyrrolidinone cores. dl.ac.uk

Electrophilic functionalization, such as fluorination, is a common strategy to introduce specific atoms or groups into a molecule, altering its chemical and physical properties. While direct information on electrophilic fluorination of this compound was not found, the general concept of chemical derivatization includes modifying specific functional groups to enhance detectability or alter properties. researchgate.net The synthesis of difluorinated pyrrolidine (B122466) derivatives from L-pyroglutamic acid, a related compound, highlights the relevance of such modifications in creating diverse analogues. researchgate.net

Structure-Reactivity Relationship Studies of this compound Derivatives

Structure-reactivity relationship (SRR) studies of this compound derivatives aim to elucidate how structural modifications influence their chemical behavior and transformations. The inherent complexity introduced by the C-4 quaternary stereocenter in this compound makes it a challenging target for precise synthetic manipulation and subsequent SRR analysis.

Investigations into the synthesis of this compound have revealed that stereochemical outcomes are significantly influenced by factors such as chelation and steric hindrance, particularly in reactions involving lithium (Li) and titanium (Ti) enolates of pyroglutamate with imines. researchgate.net For instance, an Et3B-induced diastereoselective radical addition reaction has been effectively used to control stereoselectivity at the C3 stereogenic center, highlighting the importance of reaction conditions in determining the final stereoisomeric product. researchgate.net

A key aspect of this compound's reactivity is observed in its susceptibility to hydrolysis. The lactam moiety of this compound can undergo hydrolysis under various acidic conditions, leading to the formation of a substituted adipic acid. Interestingly, this open-chain tricarboxylic di-α-amino acid can subsequently reclose in dilute acid solutions to yield two possible substituted pipecolic acids. psu.edu This reversible transformation demonstrates a clear structure-reactivity relationship where the lactam ring's integrity and the subsequent re-cyclization are dictated by the acidic environment.

Another observed structure-reactivity phenomenon relates to the stereoselectivity in alkylation reactions of bicyclic lactam templates used in analogue synthesis. While earlier studies often indicated a preference for endo-isomer formation, some reactions have surprisingly exhibited high exo-stereoselectivity. This shift in diastereoselectivity underscores the subtle interplay of steric and electronic factors within the molecular architecture of the derivatives and the reaction conditions employed. psu.edu These findings are crucial for rationally designing and synthesizing this compound analogues with desired stereochemical configurations and, by extension, specific reactivity profiles.

Table 1: Key Reactivity Pathways and Derivatives of this compound

| Parent Compound | Reaction Type | Conditions | Derived Product(s) | Noteworthy Reactivity/Stereochemical Outcome |

| This compound | Lactam Hydrolysis | Acidic conditions | Substituted adipic acid | Ring opening of the lactam. psu.edu |

| Substituted adipic acid | Re-cyclization | Dilute acid solution | Two possible substituted pipecolic acids | Reclosure to different cyclic structures. psu.edu |

| Pyroglutamate enolates | Alkylation with imines | Li/Ti enolates | This compound stereoisomers | Stereochemical outcome dependent on chelation and steric factors. researchgate.net |

| Bicyclic lactam templates | Alkylation reactions | α-halolactams/lactam enolates | Protected this compound and analogues | High endo- or exo-diastereoselectivity. psu.edu |

Advanced Analytical Methodologies for Penmacric Acid Quantification and Detection in Complex Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Penmacric acid from complex samples and resolving its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the enantiomeric purity and quantifying the enantiomeric excess (ee) of this compound. Enantiomers, while possessing identical physical properties in an achiral environment, can be effectively separated when interacting with a chiral stationary phase (CSP). sigmaaldrich.comchromatographytoday.comlumenlearning.com This separation is vital for verifying the stereochemical outcomes during the synthesis of this compound and its derivatives.

Studies have utilized Chiralpak IA/IB columns with mobile phases such as hexane:isopropanol mixtures for the chiral separation of this compound. The mechanism of chiral recognition often involves a combination of ionic exchange and various intermolecular interactions, including hydrogen bonding, dipole-dipole, π-π, hydrophobic, and steric interactions, particularly when using anion exchanger chiral stationary phases like CHIRALPAK QN-AX and QD-AX for acidic compounds. chiraltech.com For such acidic analytes, weakly acidic mobile phases (pH 5-7) are typically employed, which facilitate the protonation of the chiral selector and dissociation of the analyte, thereby activating the ionic exchange mechanism. chiraltech.com

Table 1: Representative Chiral HPLC Conditions for this compound

| Parameter | Detail | Source |

| Application | Enantiomeric excess (ee) quantification | |

| Column Type | Chiralpak IA/IB | |

| Mobile Phase | Hexane:Isopropanol | |

| Primary Interaction | Ionic exchange, H-bonding, π-π, steric | chiraltech.com |

| Typical pH (for acidic analytes) | pH 5-7 (weakly acidic) | chiraltech.com |

Ultra-High Performance Liquid Chromatography (UHPLC) is widely employed for metabolomic profiling, offering advantages such as high sensitivity and a broad dynamic range, which are essential for screening disease biomarkers. nih.govnih.govfrontiersin.orgmdpi.com this compound has been identified and profiled in various biological samples using UHPLC systems coupled with mass spectrometry. nih.govnih.gov

In metabolomic studies involving fecal filtrates, this compound detection has been achieved using a UHPLC system (e.g., Agilent Technologies 1290) coupled to a Triple TOF 5600 (Q-TOF, AB Sciex). nih.gov The chromatographic separation typically involves a UPLC BEH Amide column (100 mm × 2.1 mm × 1.7 μm). nih.gov The mobile phase often consists of a binary system, such as 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (B52724) (mobile phase B), with a flow rate of 0.40 mL/min and specific elution gradients. nih.gov UHPLC-MS/MS systems are often optimized for both basic and acidic species, sometimes incorporating hydrophilic interaction liquid chromatography (HILIC) for non-targeted profiling. nih.gov

Table 2: Representative UHPLC Conditions for this compound Metabolomic Profiling

| Parameter | Detail | Source |

| UHPLC System | Agilent Technologies 1290 | nih.gov |

| Column | UPLC BEH Amide (100 mm × 2.1 mm × 1.7 μm) | nih.gov |

| Mobile Phase A | 0.1% Formic acid in water | nih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | nih.gov |

| Flow Rate | 0.40 mL/min | nih.gov |

| Elution Gradient | 5% B (0-2 min), 5% to 95% B (2-12 min), 95% B (12-15 min), 95% to 5% B (15-17 min) | nih.gov |

Mass Spectrometry-Based Detection and Quantification in Biological Samples

Mass spectrometry (MS) plays a crucial role in the accurate detection and quantification of this compound in complex biological matrices. High-Resolution Mass Spectrometry (HRMS) is essential for precise mass determination, enabling differentiation between isobaric structures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing this compound in biological samples, such as seminal plasma and fecal samples. nih.govsci-hub.semdpi.com This method often employs selected reaction monitoring (SRM) for sensitive and robust quantification, even in limited sample sizes. nih.gov For organic acids, LC-MS methods typically monitor the mass-to-charge (m/z) ratios of deprotonated negative ions. mdpi.com

Sample preparation for MS analysis often involves extraction steps to isolate the target analytes from the complex biological matrix. For instance, in studies quantifying organic acids, a mixture of dichloromethane/acetonitrile (2:1 v/v) has been used for crude acid extraction, followed by isolation with 3.5 M ammonium (B1175870) hydroxide (B78521) solution. mdpi.com The extracted raw data is then processed using specialized software, such as Compound Discoverer. nih.gov Mass spectra can be acquired in both positive and negative ion modes. nih.gov

Table 3: LC-MS/MS Performance Metrics for Organic Acid Quantification (General Examples)

| Parameter | Range/Value | Source |

| Linearity (R²) | > 0.991 | mdpi.com |

| Concentration Range | 0.01–5.0 or 0.01–20 mM | mdpi.com |

| Coefficient of Variation (CV) | 2–13% | mdpi.com |

| Accuracy | 95–128% | mdpi.com |

| Limit of Detection (LOD) | 10 fmol (for retinoic acid, comparable) | nih.gov |

| Instrumental CV | 0.5-2.9% (for retinoic acid, comparable) | nih.gov |

| Intra-assay CV | 5.4 ± 0.4% (for retinoic acid, comparable) | nih.gov |

| Inter-assay CV | 8.9 ± 1.0% (for retinoic acid, comparable) | nih.gov |

Applications in Metabolomics Research

This compound's detection and quantification through advanced analytical methodologies are integral to metabolomics research, which aims to identify and quantify metabolites to understand biological functions and discover biomarkers. nih.gov

Metabolomic studies have linked the presence of this compound to microbial interactions within the gut microbiome. For example, in studies of Ascaris lumbricoides infected patients, this compound showed a positive correlation with the bacterium Dialister in gut metabolomics analysis, indicating its involvement in host-microbe interactions. nih.gov

Furthermore, this compound has been identified as a metabolite in seminal plasma metabolomics, where its slight downregulation was observed in patients with asthenozoospermia, suggesting its potential relevance as a biomarker in male infertility studies. sci-hub.semdpi.com In serum metabolomics of calcium-deficient rats, this compound was also identified as a potential biomarker using UPLC/Q-TOF MS/MS, highlighting its utility in identifying metabolic deviations related to nutritional deficiencies. nih.gov The application of UHPLC-Q-Orbitrap HRMS-based metabolomics has also been instrumental in exploring neuroprotective effects and identifying biomarkers in models of ischemic stroke, demonstrating the broad applicability of these techniques in understanding disease mechanisms. frontiersin.org

Biological Relevance and Mechanistic Investigations of Penmacric Acid

Investigation of Penmacric Acid in Host-Microbe Interactions

The interplay between host organisms and their resident microbial communities is a complex area of study, with metabolites playing a crucial role in mediating these interactions. This compound has been implicated in this dynamic relationship through metabolomic investigations.

Metabolomic Profiling in Gut Microbiome Studies

Metabolomic studies have linked the presence of this compound to microbial interactions within the gut microbiome . Such profiling techniques, which involve identifying and quantifying small molecules (metabolites) in biological samples, provide insights into the metabolic activities influenced by or influencing microbial communities nih.govnih.gov. Beyond the gut, this compound has also been identified as a biomarker in pathological conditions associated with male fertility disorders, where its levels are observed to be altered in seminal plasma .

Correlation with Specific Microbial Taxa

Research focusing on the gut metabolome of individuals infected with the parasitic nematode Ascaris lumbricoides has revealed a specific correlation involving this compound. In these studies, this compound was found to be positively correlated with the bacterial genus Dialister nih.gov. This observation highlights a potential association between this compound levels and the presence or activity of particular microbial taxa within the host's biological systems.

Table 1: Correlation of this compound with Microbial Taxa

| Metabolite | Microbial Taxa | Correlation | Context |

| This compound | Dialister | Positive | Gut metabolome of Ascaris lumbricoides infected patients nih.gov |

Role in Metabolic Pathways in Biological Systems

This compound's structural relationship to amino acids positions it within the broader landscape of biological metabolism, with observed associations in both amino acid and lipid metabolic pathways.

Association with Amino Acid and Lipid Metabolism Pathways

This compound is recognized as a derivative of proline (PubChem CID: 145742) nih.gov. Proline itself is a non-essential amino acid, synthesized from glutamic acid (PubChem CID: 330) nih.gov. Amino acids are fundamental building blocks for proteins and are integral to various metabolic processes, including energy production and the synthesis of diverse biomolecules creative-proteomics.comnih.gov. In metabolomic investigations of seminal plasma, this compound, alongside proline, has been observed to exhibit slight downregulation in certain conditions related to fatty acid metabolism sci-hub.se. This suggests an association between the levels of this compound and the state of these metabolic pathways, although its direct enzymatic role as an intermediate or substrate within the core reactions of amino acid or lipid synthesis/degradation pathways is not explicitly detailed in the available literature.

Mechanistic Insights into Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory activity, particularly against acute inflammation . While its anti-inflammatory properties have been noted, detailed mechanistic insights into how this compound exerts these effects at a molecular level (e.g., through specific interactions with inflammatory signaling pathways like NF-κB or modulation of cytokine production) are not extensively described in the provided research findings. Further investigations are needed to elucidate the precise molecular mechanisms underlying its anti-inflammatory action.

In vitro and Ex vivo Models for Anti-inflammatory Research

Research into the anti-inflammatory properties of this compound has utilized various in vitro and ex vivo models. This compound has been reported to exhibit anti-inflammatory activity. mug.edu.pl In vitro models commonly employed in anti-inflammatory research include human macrophage-like cells, such as those derived from HL-60 cells, stimulated with bacterial lipopolysaccharide (LPS). These models are used to assess the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov Such cellular assays help to identify compounds that can mitigate inflammatory responses. Ex vivo models, which offer a more complex physiological environment, include human immune cells like neutrophils and peripheral blood mononuclear cells (PBMCs). These cells can be stimulated with inflammatory agents such as LPS or N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) to evaluate the reduction of reactive oxygen species (ROS) levels and the downregulation of pro-inflammatory cytokine release. researchgate.net While specific detailed findings for this compound in these exact models are not extensively detailed in available literature snippets, the compound's reported anti-inflammatory activity suggests its efficacy within such established research paradigms.

Cellular and Molecular Targets of Anti-inflammatory Action

The anti-inflammatory action of this compound is suggested to involve the modulation of host-pathogen interactions. explorationpub.com While direct, specific cellular and molecular targets for this compound are not explicitly detailed in the provided research snippets, anti-inflammatory compounds generally exert their effects through various mechanisms. These can include the inhibition of key inflammatory pathways such as the nuclear factor kappa B (NF-κB) pathway, which is a central regulator of inflammation. researchgate.netfrontiersin.org Other common molecular targets in anti-inflammatory research involve the modulation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.comscielo.br Further investigation is needed to precisely delineate the specific molecular mechanisms through which this compound exerts its anti-inflammatory effects.

Exploration of this compound as a Molecular Biomarker

This compound has emerged as a molecule of interest in biomarker research, particularly in the context of male reproductive health and metabolic conditions.

Detection and Altered Levels in Biological Fluids (e.g., Seminal Plasma)

This compound has been identified as a biomarker in pathological conditions, notably those related to male fertility disorders, where its levels are observed to be altered in seminal plasma. explorationpub.com Seminal plasma is considered a valuable biological fluid for non-invasive diagnostics of male reproductive system disorders due to its rich content of proteins, lipids, and metabolites that reflect the health of the male reproductive system. mdpi.comscielo.bruantwerpen.benih.govresearchgate.net Metabolomic studies, utilizing techniques such as ultra-high performance liquid chromatography-mass spectrometry (UPLC/Q-TOF MS/MS), have been instrumental in detecting and quantifying this compound in biological fluids. nih.govresearchgate.net

Correlation with Pathological Conditions in Research Models

The altered levels of this compound in biological fluids have shown correlations with specific pathological conditions in research models. In the context of male fertility, this compound has been identified as a discriminatory metabolite in the seminal plasma of patients with oligoasthenoteratozoospermia (OAT) when compared to healthy controls (HC). This suggests its potential utility in diagnosing or understanding the underlying metabolic changes associated with male infertility. Beyond reproductive health, metabolomics studies have also indicated a decrease in this compound levels in the serum of calcium-deficient rats, highlighting its potential as a biomarker in metabolic research models related to nutritional deficiencies. nih.gov

Research into Antimicrobial Potential of this compound Derivatives

The exploration of this compound derivatives has extended to their potential antimicrobial properties, building upon the structural scaffold of pyroglutamic acid, from which this compound is derived.

Efficacy against Bacterial Strains (in vitro studies)

While this compound itself is noted for its anti-inflammatory activity and a role in modulating host-pathogen interactions rather than direct microbial killing, explorationpub.com research has indicated that certain derivatives of this compound, or closely related pyroglutamic acid analogues, exhibit significant antibacterial and antifungal activities. For instance, 2-pyrrolidone-5-carboxylic acid (pyroglutamic acid) has demonstrated inhibitory effects against various spoilage bacteria, including Enterobacter cloacae and Pseudomonas fluorescens in in vitro studies. explorationpub.com Furthermore, L-pyroglutamic acid derivatives have shown good antifungal activity against phytopathogenic fungi such as Fusarium graminearum. Studies on L-pyroglutamate esters have also reported vigorous antibacterial activity. The antimicrobial efficacy of these derivatives suggests their potential as candidates for developing new antimicrobial agents.

Table 1: Summary of Antimicrobial Activity of this compound Related Compounds

| Compound Class/Name | Target Microorganism(s) | Observed Efficacy | Reference |

| This compound Derivatives | Various bacterial strains | Significant antibacterial activity | explorationpub.com |

| L-Pyroglutamic Acid Derivatives | Fusarium graminearum (fungus) | Good antifungal activity (e.g., compounds C08a and C08l) | |

| L-Pyroglutamate Esters | Unspecified bacterial strains | Vigorous antibacterial activity | |

| 2-Pyrrolidone-5-carboxylic acid (Pyroglutamic acid) | Enterobacter cloacae, Pseudomonas fluorescens | Inhibitory effect | explorationpub.com |

Elucidation of Antimicrobial Mechanisms

This compound, an optically active C-4 substituted pyroglutamic acid derivative, belongs to the broader class of pyrrolidinones, which are recognized for their diverse biological activities, including antibiotic and antibacterial effects nih.gov. While comprehensive mechanistic studies focusing solely on the antimicrobial actions of this compound itself are limited in publicly available literature, research into its derivatives and analogues has revealed promising antibacterial properties.

Detailed investigations into the antimicrobial efficacy of certain this compound analogues have been conducted. For instance, 1′,3-diepi-penmacric acid, a stereoselectively synthesized analogue, has demonstrated moderate bioactivity against specific bacterial strains. This analogue was tested for its antimicrobial activity, yielding measurable minimum inhibitory concentration (MIC) values against both Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA).

Despite these observations of antibacterial activity in analogues, the precise molecular and cellular mechanisms by which this compound or its direct derivatives exert their antimicrobial effects are not yet fully elucidated. Further investigations are necessary to pinpoint the specific targets, pathways, or cellular processes within microbial organisms that are affected by these compounds. Understanding these mechanisms is crucial for optimizing their potential as novel antimicrobial agents and for guiding future drug development efforts.

The observed antimicrobial activity of this compound analogues suggests a potential for this compound class in addressing bacterial infections. However, the exact mode of action, whether it involves cell wall synthesis inhibition, protein synthesis disruption, nucleic acid interference, metabolic pathway inhibition, or membrane disruption, remains an area requiring dedicated research.

Antimicrobial Activity of 1′,3-diepi-penmacric acid

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Citation |

| 1′,3-diepi-penmacric acid | Staphylococcus aureus (SA) | 15.8 μM | |

| 1′,3-diepi-penmacric acid | Methicillin-resistant S. aureus (MRSA) | 27.1 μM |

Current Challenges and Future Research Directions in Penmacric Acid Studies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Penmacric acid is inherently complex due to its specific stereochemical features, particularly the quaternary stereocenter at C-4 . The initial stereoselective synthesis involved an extensive 11-step sequence, commencing from N-triisopropylsilylpyrrole researchgate.net. This process included critical steps such as pyrrole (B145914) addition to a chiral nitrone, followed by reductive hydrogenation and subsequent oxidation to establish the pyroglutamic acid core researchgate.net.

Current efforts are focused on streamlining these lengthy routes to improve efficiency and sustainability. Researchers have explored synthetic strategies utilizing alkylation reactions of α-halolactams or lactam enolates, which have demonstrated high diastereoselectivity and yielded protected this compound and its analogues in significant quantities psu.edursc.org. Diastereoselective synthesis has also been employed to achieve specific endo- and exo-selectivity through precise control of reaction conditions . Notably, an "extremely short formal synthesis" of three this compound epimers has been reported, achievable in one or two steps starting from pyroglutamate (B8496135) researchgate.net. Furthermore, total syntheses of this compound and its stereoisomers have been accomplished via intermolecular radical addition reactions involving the 4-pyrrolidyl radical derived from trans-4-4-hydroxy-L-proline researchgate.net. The stereochemical outcome in reactions involving lithium and titanium enolates of pyroglutamate with imines has been found to depend on both chelation and steric factors researchgate.net.

A persistent challenge lies in the direct α-functionalization of NH2-free glycinates with relatively weak electrophiles, such as α,β-unsaturated esters, which remains difficult in organic synthesis researchgate.net. Future research will likely focus on developing novel catalytic systems and methodologies that can reduce the number of synthetic steps, minimize waste generation, and enhance atom economy, thereby contributing to greener chemical processes for this compound production.

Comprehensive Elucidation of Biological Roles and Molecular Mechanisms

Despite its identified biological activities, a comprehensive understanding of this compound's precise biological roles and underlying molecular mechanisms remains largely unexplored psu.edu. Current findings indicate its anti-inflammatory activity against acute inflammation . Metabolomic studies have established a link between this compound's presence and microbial interactions within the gut microbiome . This suggests a potential role in modulating host-pathogen interactions, differentiating its action from direct microbial killing observed in compounds like equisetin (B570565) .

Moreover, this compound has been identified as a biomarker in seminal plasma, where its levels are altered in pathological conditions associated with male fertility disorders sci-hub.se. This dual involvement in human metabolism and microbial ecosystems underscores its multifaceted nature . Future research must delve deeper into the specific cellular targets, signaling pathways, and enzymatic interactions influenced by this compound. Unraveling its complete biological profile will require sophisticated in vitro and in vivo studies, potentially involving gene expression analysis, protein binding assays, and detailed metabolic pathway mapping.

Expansion of Analogues for Targeted Research Applications

This compound serves as a valuable precursor for the synthesis of various functionalized pyrrolidinones . The development of analogues with controlled stereochemistry is critical, as subtle structural variations can significantly impact biological activity . Researchers have successfully employed alkylation reactions using α-halolactams or lactam enolates to synthesize protected this compound and its analogues with high diastereoselectivity and good yields psu.edursc.org.

Preliminary investigations have shown that certain derivatives of this compound exhibit significant antibacterial activity, suggesting their potential in the development of novel antimicrobial agents . The pyrrolidinone core is recognized as a crucial structural motif for its bioactivity . Future research in this area will involve systematic structural modifications to the this compound scaffold to explore structure-activity relationships (SARs) more thoroughly. This includes synthesizing a diverse library of analogues with variations in the C-4 substituent and other positions on the pyroglutamic acid ring. Such an expansion of analogues will facilitate targeted research applications, including the development of more potent and selective anti-inflammatory agents, modulators of gut microbiota, and potentially new classes of antimicrobial compounds.

Integration of Multi-Omics Data for Systems-Level Understanding

The integration of multi-omics data is a critical future direction for gaining a systems-level understanding of this compound's biological impact. While metabolomic studies have already linked this compound to gut microbiome interactions , a holistic view necessitates combining data from various "omics" layers, including genomics, epigenomics, transcriptomics, proteomics, and lipidomics standardbio.comfrontiersin.org.

This integrative approach can reveal complex biological mechanisms underlying diseases, identify molecular subtypes, and lead to the discovery of novel drug targets and biomarkers mdpi.comarxiv.org. Despite the immense potential, multi-omics integration faces significant challenges, such as data heterogeneity, the complexity of data integration and analysis, interpretation of vast datasets, and validation of findings mdpi.comarxiv.org.

Future studies should leverage advanced computational and statistical methods for multi-omics data integration, including clustering-based, kernel-based, matrix factorization-based, Bayesian, and multivariate approaches frontiersin.org. This will allow researchers to correlate this compound levels with genetic variations, gene expression profiles, protein abundances, and other metabolic changes, providing a more complete picture of its role in biological systems and its interactions within complex biological networks.

Methodological Advancements in Characterization and Detection

Accurate and sensitive characterization and detection methods are paramount for advancing this compound research. Current essential techniques for characterizing this compound and its derivatives include:

NMR Spectroscopy: Both 1H and 13C NMR are crucial for confirming regiochemistry, with 2D experiments (e.g., COSY, HSQC) aiding in resolving overlapping signals in stereoisomers . NMR spectroscopy can also determine the compound's conformation in solution researchgate.net.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for accurate mass determination and distinguishing between isobaric structures .

Chiral High-Performance Liquid Chromatography (HPLC): This technique is indispensable for quantifying enantiomeric excess (ee), typically employing chiral columns such as Chiralpak IA/IB with hexane:isopropanol mobile phases .

X-ray Crystallography: Used to resolve ambiguous stereochemistry in crystalline derivatives, providing definitive structural information .

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy: These techniques, along with X-ray diffraction, are employed to establish the absolute configuration of the compound researchgate.net.

Future advancements in this area will focus on developing more rapid, high-throughput, and miniaturized analytical platforms. This includes the exploration of novel spectroscopic probes, advanced chromatographic separation techniques, and highly sensitive mass spectrometry approaches that can detect this compound and its metabolites even at very low concentrations in complex biological matrices. The development of biosensors or targeted imaging techniques for in situ detection could also revolutionize the study of its distribution and dynamics within biological systems.

Q & A

Q. What are the established synthetic pathways for Penmacric acid, and how do reaction conditions influence stereochemical outcomes?

this compound synthesis typically employs radical addition-cyclization strategies, as demonstrated by Ueda et al. (2007), where intermolecular radical addition to N-acylhydrazones achieves stereocontrol . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (−78°C to room temperature), and radical initiator concentration (e.g., AIBN). For example, Miyata et al. (2006) reported a 1:1 diastereomeric ratio (dr) under standard conditions, highlighting the need for precise stoichiometric control . Methodologically, researchers should use chiral HPLC or NMR-based NOESY experiments to verify stereochemical outcomes.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry, supplemented by 2D experiments (COSY, HSQC) for resolving overlapping signals in stereoisomers .

- Mass Spectrometry (HRMS) : Accurate mass determination to distinguish between isobaric structures .

- Chiral HPLC : For enantiomeric excess (ee) quantification, using columns like Chiralpak IA/IB and hexane:isopropanol mobile phases .

- X-ray Crystallography : To resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Reproducibility hinges on:

- Documenting exact reagent purities (e.g., ≥99% AIBN) and anhydrous solvent preparation (e.g., molecular sieves for THF) .

- Calibrating temperature-controlled apparatus (e.g., Schlenk lines for radical reactions) .

- Validating intermediates via in-situ FTIR to monitor radical initiation steps .

Advanced Research Questions

Q. How should conflicting data on this compound’s bioactivity be analyzed, particularly when stereoisomers exhibit divergent pharmacological profiles?

Contradictions often arise from:

- Impurity artifacts : Trace stereoisomers in "pure" samples, detectable via LC-MS/MS with ≤0.1% sensitivity .

- Assay variability : Use standardized positive/negative controls (e.g., EC values for known agonists/antagonists) and statistical validation (e.g., ANOVA with post-hoc Tukey tests) .

- Structural dynamics : MD simulations (e.g., AMBER or GROMACS) to model stereoisomer-receptor interactions, correlating binding free energy () with experimental IC data .

Q. What experimental and computational strategies resolve ambiguities in this compound’s reaction mechanisms, such as radical vs. ionic pathways?

- Isotopic Labeling : O-labeled substrates to track oxygen atom transfer in radical intermediates .

- DFT Calculations : Gaussian 16 simulations to compare activation energies () for proposed pathways .

- Kinetic Isotope Effects (KIE) : Measure ratios to distinguish concerted vs. stepwise mechanisms .

Q. How can batch-to-batch variability in this compound synthesis be minimized for in vivo studies?

Implement:

- QC Protocols : Peptide content analysis (via amino acid analysis) and TFA removal (<1% via lyophilization) to prevent cellular toxicity .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hygroscopic intermediates .

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., 3 factorial designs for temperature, solvent, and initiator concentration) .

Data Contradiction Analysis Framework

| Contradiction Type | Resolution Method | Example from this compound Research |

|---|---|---|

| Stereochemical Discrepancy | Chiral HPLC re-analysis | Ueda et al. (2007) vs. Friestad et al. (2001): Discrepant dr values resolved via improved column chromatography |

| Bioactivity Variability | Orthogonal Assays | Conflicting IC values addressed using SPR (surface plasmon resonance) alongside cell-based assays |

| Mechanistic Ambiguity | Isotopic Labeling + DFT | Radical vs. carbocation pathways differentiated via C kinetic isotope effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。